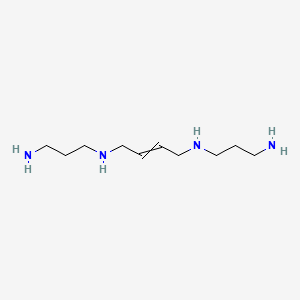
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine is an organic compound with the molecular formula C10H24N4. It is a polyamine that contains both amine and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the alkene group to an alkane.
Substitution: The amine groups in the compound can undergo nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is utilized in biochemical research, particularly in the study of polyamine metabolism and its role in cellular processes.
Mechanism of Action
The mechanism of action of N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine can be compared with other similar polyamines, such as:
Spermine: A naturally occurring polyamine with a similar structure but different biological functions.
N,N’-Bis(3-aminopropyl)-1,4-butanediamine: Another polyamine with similar chemical properties but distinct applications.
N,N’-Diethyl-2-butene-1,4-diamine: A related compound with different substituents on the amine groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological contexts.
Properties
CAS No. |
68413-94-5 |
|---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+ |
InChI Key |
QIMQRAOUTRFLRN-OWOJBTEDSA-N |
SMILES |
C(CN)CNCC=CCNCCCN |
Isomeric SMILES |
C(CN)CNC/C=C/CNCCCN |
Canonical SMILES |
C(CN)CNCC=CCNCCCN |
Pictograms |
Corrosive |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















